molecular formula C22H28N2O B5476902 1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5476902
M. Wt: 336.5 g/mol
InChI Key: XUBKEDDMRTYQFM-DHZHZOJOSA-N
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Description

1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethoxybenzyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-ethoxybenzyl)piperazine with cinnamaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, palladium-catalyzed reactions and microwave-assisted synthesis are potential methods that can be employed for large-scale production.

Chemical Reactions Analysis

1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethoxybenzyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the double bond in the phenylprop-2-en-1-yl group, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms. This leads to the formation of various substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, p-toluenesulfonic acid), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored as a potential therapeutic agent for treating various diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, affecting cellular functions.

Comparison with Similar Compounds

1-(2-ethoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:

    1-(2-ethoxybenzyl)piperazine: This compound lacks the phenylprop-2-en-1-yl group, making it less complex in structure. It may have different chemical and biological properties compared to the target compound.

    4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: This compound lacks the ethoxybenzyl group, which may affect its reactivity and interactions with biological targets.

    1-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: This compound has a benzyl group instead of an ethoxybenzyl group, which can influence its solubility and chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-2-25-22-13-7-6-12-21(22)19-24-17-15-23(16-18-24)14-8-11-20-9-4-3-5-10-20/h3-13H,2,14-19H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBKEDDMRTYQFM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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